

# N-(2-Aminoethyl)maleimide chemical properties and structure

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## Compound of Interest

Compound Name: *N*-(2-Aminoethyl)maleimide

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An In-depth Technical Guide to **N-(2-Aminoethyl)maleimide**: Properties, Structure, and Applications

## Introduction

**N-(2-Aminoethyl)maleimide** is a heterobifunctional crosslinking reagent widely employed in biochemistry, drug development, and materials science.[1][2] Its utility stems from its dual functionality: a maleimide group that reacts selectively with sulfhydryl (thiol) groups and a primary amine group available for further conjugation.[3] This unique structure makes it an invaluable tool for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), and for functionalizing surfaces and polymers.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of **N-(2-Aminoethyl)maleimide** for researchers and scientists.

## Chemical Structure and Identifiers

**N-(2-Aminoethyl)maleimide** possesses a maleimide ring connected to a primary amine via an ethyl linker. It is commonly available as a free base or as hydrochloride or trifluoroacetate salts to improve handling and stability.[5][6]

- IUPAC Name: 1-(2-aminoethyl)pyrrole-2,5-dione[7]
- Other Names: 2-Maleimidoethylamine[5][8]

Identifier	Value
SMILES	<chem>C1=CC(=O)N(C1=O)CCN</chem> [7]
InChI	InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2[7]
InChIKey	ODVRLSOMTXGTMX-UHFFFAOYSA-N[7]

## Chemical and Physical Properties

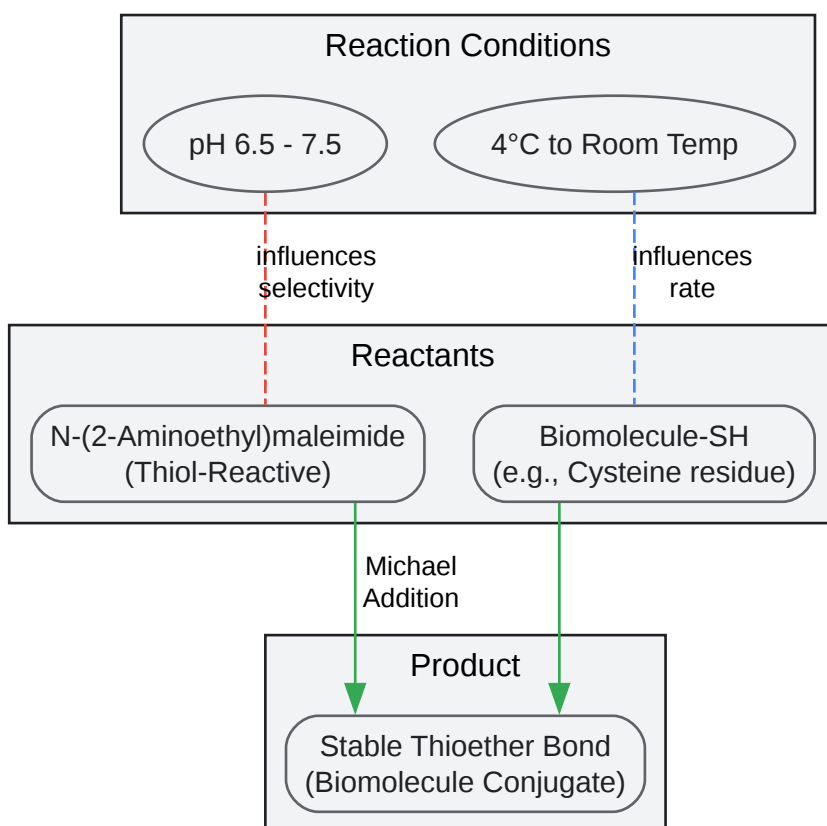
The properties of **N-(2-Aminoethyl)maleimide** can vary slightly depending on whether it is in its free base form or a salt form. The following table summarizes key quantitative data for the free base and its common hydrochloride (HCl) and trifluoroacetate (TFA) salts.

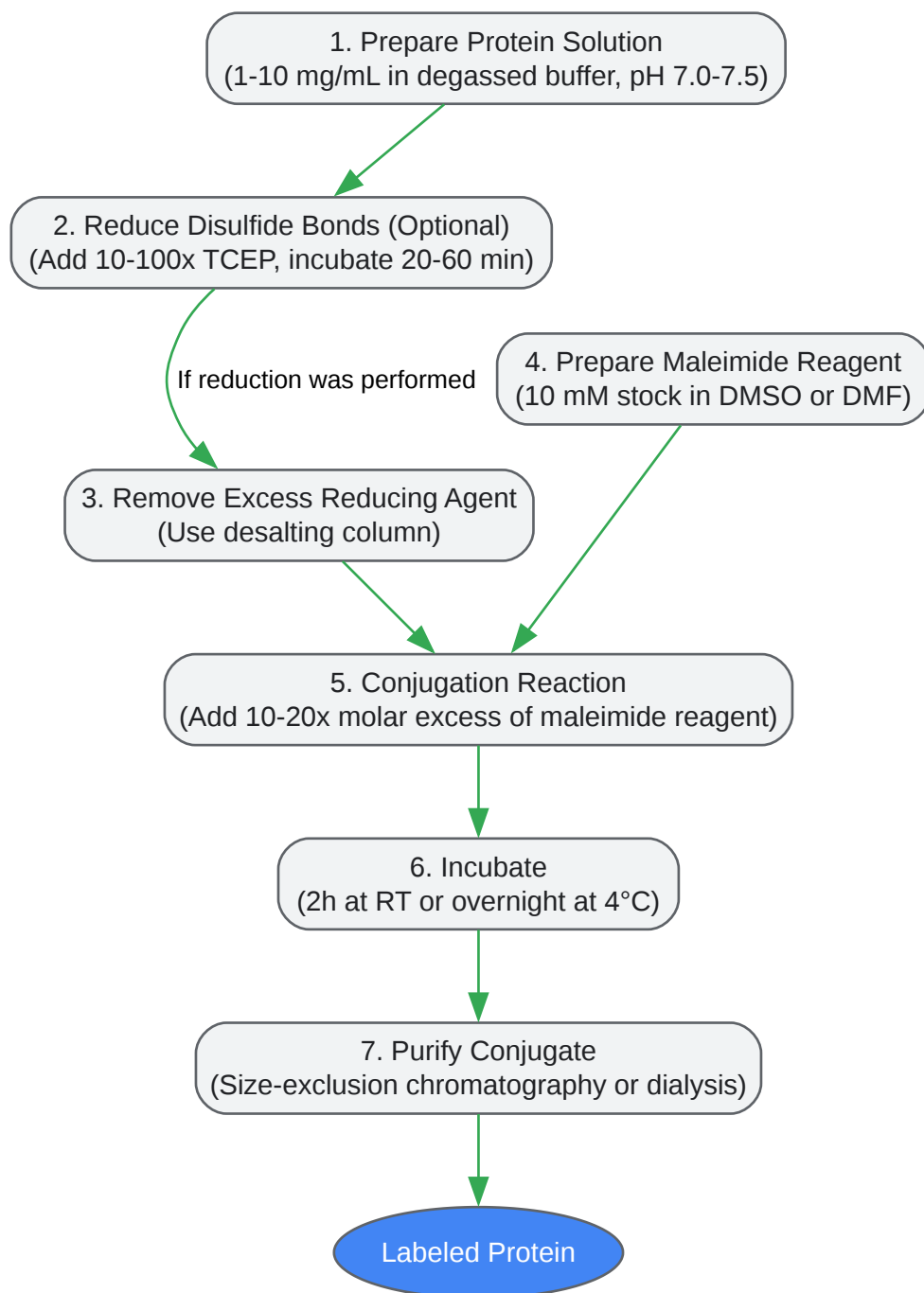
Property	N-(2-Aminoethyl)maleimide	N-(2-Aminoethyl)maleimide HCl	N-(2-Aminoethyl)maleimide TFA Salt
CAS Number	125923-10-6[7][9]	134272-64-3[5][10]	146474-00-2[6][8]
Molecular Formula	<chem>C6H8N2O2</chem> [7][9]	<chem>C6H9ClN2O2</chem> [5][10]	<chem>C6H8N2O2 · CF3COOH</chem> [6][8]
Molecular Weight	140.14 g/mol [7][9]	176.60 g/mol [5][10]	254.16 - 254.2 g/mol [6][8]
Appearance	-	White to off-white powder/crystal[2][11]	Crystalline solid[12]
Melting Point	-	163 °C (decomposes) [11][13]	-
Solubility	Soluble in Water, DMSO, DMF[14]	Soluble in Methanol[11][13]	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[8][12]
Storage	4°C, under nitrogen[9]	Room temperature, inert atmosphere[5]	-20°C[12][14]

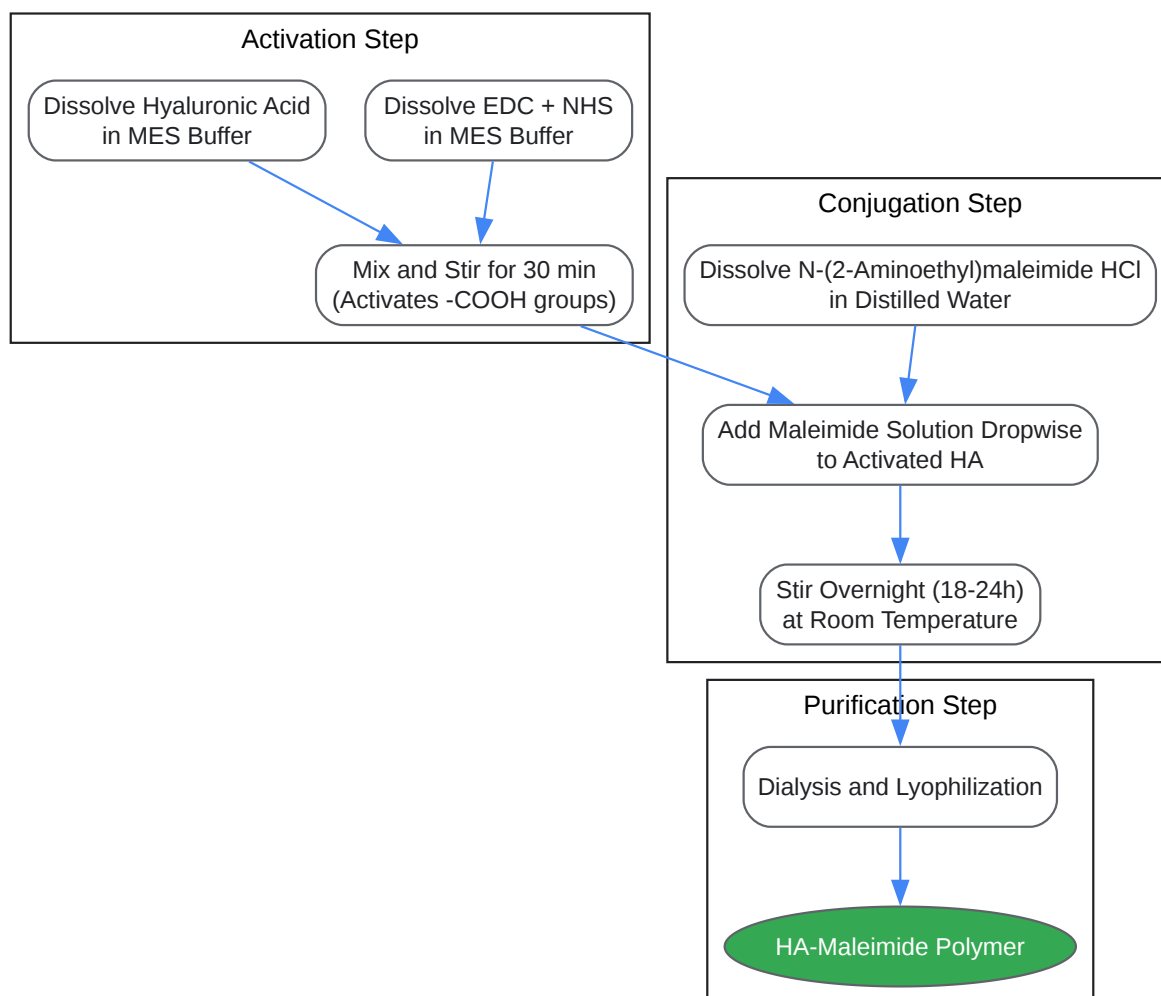
## Reactivity and Mechanism of Action

The primary application of **N-(2-Aminoethyl)maleimide** in bioconjugation is the reaction of its maleimide group with free thiol groups. This reaction proceeds via a chemoselective Michael addition, forming a stable covalent thioether bond.<sup>[3][4]</sup>

The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.<sup>[3]</sup> At neutral pH, the reaction rate with a thiol is approximately 1,000 times faster than its reaction with an amine, which allows for the precise labeling of cysteine residues on proteins, even in the presence of numerous lysine residues.<sup>[3][4]</sup> It is important to note that the maleimide ring can undergo hydrolysis at higher pH values, and the resulting thioether linkage can be susceptible to retro-Michael reactions under certain conditions, which could lead to conjugate instability.<sup>[3][15]</sup>







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